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Compound of Interest

4-Bromonicotinaldehyde
Compound Name:
hydrobromide

This guide provides a comprehensive analysis of the spectroscopic data of 4-
Bromonicotinaldehyde Hydrobromide, a key intermediate in pharmaceutical synthesis.
Designed for researchers, scientists, and drug development professionals, this document
delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data to elucidate the molecular structure and purity of this compound. Our
approach emphasizes the causal reasoning behind experimental choices and the self-
validating nature of a multi-spectroscopic approach.

Introduction: The Significance of 4-
Bromonicotinaldehyde Hydrobromide

4-Bromonicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal
chemistry due to its utility as a building block for more complex molecules with potential
therapeutic activities. The hydrobromide salt form is often preferred for its crystalline nature and
enhanced stability, facilitating handling and storage.

Accurate and unambiguous characterization of this compound is paramount for ensuring the
integrity of subsequent synthetic steps and the quality of the final active pharmaceutical
ingredient (API). Spectroscopic techniques provide a powerful and non-destructive means to
confirm the chemical identity, structure, and purity of 4-Bromonicotinaldehyde
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Hydrobromide. This guide will walk through the acquisition and interpretation of its *H NMR,
13C NMR, IR, and MS data.

Molecular Structure:

Caption: Molecular structure of 4-Bromonicotinaldehyde Hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain
detailed information about the chemical environment, connectivity, and stereochemistry of the
atoms within a molecule.

'H NMR Spectroscopy

Experimental Protocol:

A sample of 4-Bromonicotinaldehyde Hydrobromide (approximately 5-10 mg) was dissolved
in 0.7 mL of deuterium oxide (D20). The choice of D20 as a solvent is dictated by its ability to
dissolve the polar hydrobromide salt and to exchange with the acidic N-H proton, rendering it
invisible in the spectrum and thus simplifying the aromatic region. The spectrum was recorded
on a 500 MHz spectrometer at 298 K.

Data Summary:

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

9.98 S 1H -CHO

9.05 S 1H H-2

8.89 d, J=5.5Hz 1H H-6

8.15 d, J=5.5Hz 1H H-5

Interpretation:
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The *H NMR spectrum of 4-Bromonicotinaldehyde in its free base form would show signals for
the three aromatic protons and the aldehyde proton. Upon protonation to form the
hydrobromide salt, a significant downfield shift of the aromatic protons is observed. This is a
direct consequence of the increased positive charge on the pyridine ring, which deshields the
attached protons.[1]

o Aldehyde Proton (9.98 ppm): The singlet at 9.98 ppm is characteristic of an aldehyde proton.
Its downfield chemical shift is due to the strong electron-withdrawing nature of the carbonyl

group.

» Aromatic Protons (9.05, 8.89, 8.15 ppm): The three signals in the aromatic region confirm the
trisubstituted pyridine ring. The proton at the 2-position (H-2) appears as a singlet at 9.05
ppm due to the absence of adjacent protons for coupling. The protons at the 6 and 5-
positions (H-6 and H-5) appear as doublets at 8.89 and 8.15 ppm, respectively, with a
coupling constant of 5.5 Hz, which is typical for ortho-coupling in a pyridine ring. The
significant downfield shift of all aromatic protons compared to the free base is a clear
indication of the protonation of the pyridine nitrogen.

3C NMR Spectroscopy

Experimental Protocol:

The 13C NMR spectrum was acquired from the same sample solution used for tH NMR
spectroscopy. A proton-decoupled sequence was used to simplify the spectrum, resulting in a
single peak for each unique carbon atom.

Data Summary:
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Chemical Shift (ppm) Assighment
189.5 -CHO

155.1 C-6

152.3 C-2

140.8 C-14

133.7 C-3

128.9 C-5

Interpretation:

The 13C NMR spectrum provides complementary information to the *H NMR, confirming the
carbon framework of the molecule.

e Carbonyl Carbon (189.5 ppm): The signal at 189.5 ppm is characteristic of an aldehyde
carbonyl carbon.

o Aromatic Carbons (128.9 - 155.1 ppm): Five distinct signals are observed in the aromatic
region, corresponding to the five carbon atoms of the pyridine ring. The quaternary carbons
(C-3 and C-4) are typically identified by their lower intensity in a standard 3C NMR spectrum.
The chemical shifts are influenced by the substituents and the overall electron density of the
ring. The deshielding effect of the protonated nitrogen and the bromine atom are evident in
the downfield positions of the ring carbons.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. It is based on the principle that molecules absorb infrared radiation at specific
frequencies corresponding to their vibrational modes.

Experimental Protocol:

The IR spectrum was obtained using the KBr pellet method. A small amount of 4-
Bromonicotinaldehyde Hydrobromide was finely ground with dry potassium bromide (KBr)
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powder and pressed into a thin, transparent pellet.[4] KBr is used as it is transparent in the mid-
IR region. The spectrum was recorded over the range of 4000-400 cm™1.

Data Summary:

Wavenumber (cm~?) Intensity Assignment

3100-2800 (broad) Medium N-H* stretching

1710 Strong C=0 stretching (aldehyde)

1620, 1580, 1470 Medium C=C and C=N stretching
(aromatic ring)

1250 Medium C-H in-plane bending

830 Strong C-H out-of-plane bending

650 Medium C-Br stretching

Interpretation:

The IR spectrum of 4-Bromonicotinaldehyde Hydrobromide exhibits several characteristic
absorption bands that confirm its structure.

e N-H* Stretching (3100-2800 cm~1): The broad absorption in this region is a hallmark of the
N-H* stretching vibration in a pyridinium salt. The broadness is due to hydrogen bonding
between the pyridinium cation and the bromide anion.[5][6][7]

e C=0 Stretching (1710 cm~1): The strong, sharp peak at 1710 cm~1 is indicative of the
carbonyl (C=0) stretching vibration of the aldehyde functional group.

o Aromatic Ring Vibrations (1620, 1580, 1470 cm~1): These absorptions are characteristic of
the C=C and C=N stretching vibrations within the pyridine ring.

e C-Br Stretching (650 cm~1): The absorption in the lower frequency region is attributed to the
C-Br stretching vibration.

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C1122914&Type=IR-SPEC&Index=1
https://www.benchchem.com/product/b1441199?utm_src=pdf-body
https://cdnsciencepub.com/doi/10.1139/v61-271
https://www.researchgate.net/publication/237849063_Vibrational_spectra_of_pyridinium_salts
https://cdnsciencepub.com/doi/pdf/10.1139/v61-271%40cjc-csc.issue01
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides information about the molecular weight and the
elemental composition of a compound, and its fragmentation pattern can offer valuable

structural insights.
Experimental Protocol:

The mass spectrum was obtained using an electrospray ionization (ESI) source in positive ion
mode. The sample was dissolved in methanol and infused into the mass spectrometer. ESl is a
soft ionization technique that is well-suited for polar and ionic compounds, as it typically
produces the protonated molecular ion with minimal fragmentation.

Data Summary:

mlz Relative Intensity (%) Assignment

[M+H]* (protonated 4-

186, 188 100,98 Bromonicotinaldehyde)
157, 159 45, 44 [M+H - CHOJ*

107 30 [M+H - Br]*

78 55 [CsHaN]*

Interpretation:

The mass spectrum of 4-Bromonicotinaldehyde Hydrobromide provides clear evidence for
the structure of the organic cation. In the ESI source, the salt dissociates, and the organic
cation is detected.

e Molecular lon Peak ([M+H]* at m/z 186, 188): The base peak in the spectrum appears as a
doublet at m/z 186 and 188 with nearly equal intensity. This is the characteristic isotopic
signature of a molecule containing one bromine atom (isotopes 7°Br and 8!Br have a natural
abundance of approximately 50.7% and 49.3%, respectively). This confirms the molecular
weight of the free base (4-Bromonicotinaldehyde) to be 185 g/mol .[8][9]
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o Fragmentation Pattern: The major fragmentation pathway involves the loss of the formyl
radical (-CHO), resulting in the fragment ions at m/z 157 and 159. Other significant
fragments arise from the loss of the bromine atom and further fragmentation of the pyridine
ring.

Caption: Proposed fragmentation pathway for 4-Bromonicotinaldehyde in ESI-MS.

Conclusion

The collective evidence from *H NMR, 3C NMR, IR, and Mass Spectrometry provides a self-
validating and unambiguous confirmation of the structure of 4-Bromonicotinaldehyde
Hydrobromide. The NMR data elucidate the precise arrangement of protons and carbons, with
the downfield shifts in the *H spectrum confirming the protonation of the pyridine nitrogen. The
IR spectrum identifies the key functional groups, notably the N-H* of the pyridinium salt and the
aldehyde C=0. Finally, the mass spectrum confirms the molecular weight of the organic cation
and the presence of a bromine atom through its characteristic isotopic pattern. This
comprehensive spectroscopic analysis is an essential component of quality control and
assurance in the synthesis and application of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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